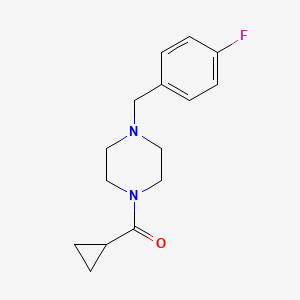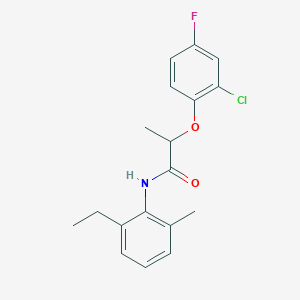
1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine
Descripción general
Descripción
1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine, also known as CPP-115, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders such as epilepsy and Angelman syndrome. In preclinical studies, this compound has been shown to increase levels of the neurotransmitter GABA, which can help reduce seizures and cravings for addictive substances.
Mecanismo De Acción
1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to a calming effect and a reduction in seizures and cravings.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in synaptic plasticity. These effects can help reduce seizures and cravings for addictive substances, as well as improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine for lab experiments is its high selectivity for GABA-AT, which can help reduce off-target effects and improve the accuracy of results. However, this compound can also be difficult to work with due to its low solubility in water and other solvents, which can make it challenging to administer in experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine, including further studies on its therapeutic applications in addiction and neurological disorders, as well as investigations into its potential use as a cognitive enhancer and anti-anxiety agent. Additionally, researchers may explore ways to improve the solubility and bioavailability of this compound to make it more practical for clinical use.
Conclusion
Overall, this compound is a promising compound with a wide range of potential therapeutic applications and significant implications for the field of neuroscience. Further research is needed to fully understand its mechanisms of action and potential benefits, but the current evidence suggests that this compound may be a valuable tool for treating a variety of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
cyclopropyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-14-5-1-12(2-6-14)11-17-7-9-18(10-8-17)15(19)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIHSKMSSHQSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![8-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4432278.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4432280.png)
![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
![N-3-isoxazolyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4432292.png)
![5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432307.png)

